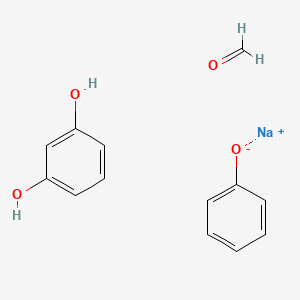
Phenol-resorcinol-formaldehyde resin, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol-resorcinol-formaldehyde resin, sodium salt is a synthetic polymer derived from the reaction of phenol, resorcinol, and formaldehyde in the presence of sodium hydroxide. This compound is known for its high mechanical strength, water resistance, and adhesive properties, making it valuable in various industrial applications, particularly in the production of wood adhesives and laminates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenol-resorcinol-formaldehyde resin, sodium salt typically involves a base-catalyzed condensation reaction. The process begins with the reaction of phenol and resorcinol with formaldehyde in the presence of sodium hydroxide. The reaction proceeds through the formation of hydroxymethyl derivatives, which further condense to form the resin. The reaction conditions, such as temperature and pH, are carefully controlled to ensure optimal polymerization .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired resin properties. The final product is then purified and processed into various forms, such as powders or solutions, for different applications .
化学反応の分析
Types of Reactions: Phenol-resorcinol-formaldehyde resin, sodium salt undergoes several types of chemical reactions, including:
Condensation Reactions: The primary reaction involves the condensation of phenol, resorcinol, and formaldehyde to form the resin.
Oxidation and Reduction: The resin can undergo oxidation and reduction reactions, although these are less common in industrial applications.
Substitution Reactions: The hydroxyl groups in the resin can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Condensation: Sodium hydroxide is commonly used as a catalyst in the condensation reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various alkylating agents can be employed for substitution reactions.
Major Products: The major product of the condensation reaction is the phenol-resorcinol-formaldehyde resin, which can further react to form cross-linked structures, enhancing its mechanical properties .
科学的研究の応用
Phenol-resorcinol-formaldehyde resin, sodium salt has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the preparation of bio-compatible adhesives and coatings.
Medicine: Investigated for its potential use in medical adhesives and drug delivery systems.
作用機序
The mechanism of action of phenol-resorcinol-formaldehyde resin, sodium salt involves the formation of a highly cross-linked polymer network. The hydroxymethyl groups formed during the initial stages of the reaction further react to form methylene and ether bridges, resulting in a rigid and stable polymer structure. This cross-linking enhances the mechanical strength and water resistance of the resin .
類似化合物との比較
Phenol-formaldehyde resin: Similar in structure but lacks the additional hydroxyl groups from resorcinol, resulting in different mechanical properties.
Resorcinol-formaldehyde resin: Contains resorcinol but lacks phenol, leading to variations in adhesive properties.
Phenol-urea-formaldehyde resin: Incorporates urea, which affects the curing process and final properties of the resin
Uniqueness: Phenol-resorcinol-formaldehyde resin, sodium salt is unique due to the presence of both phenol and resorcinol, which contribute to its superior adhesive properties and water resistance. The sodium salt form enhances its solubility and ease of processing in various applications .
特性
CAS番号 |
147977-83-1 |
|---|---|
分子式 |
C13H13NaO4 |
分子量 |
256.233 |
IUPAC名 |
sodium;benzene-1,3-diol;formaldehyde;phenoxide |
InChI |
InChI=1S/C6H6O2.C6H6O.CH2O.Na/c7-5-2-1-3-6(8)4-5;7-6-4-2-1-3-5-6;1-2;/h1-4,7-8H;1-5,7H;1H2;/q;;;+1/p-1 |
InChIキー |
KOQCXIUGALKHMU-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)[O-].C1=CC(=CC(=C1)O)O.[Na+] |
同義語 |
Formaldehyde, polymer with 1,3-benzenediol and phenol, sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















